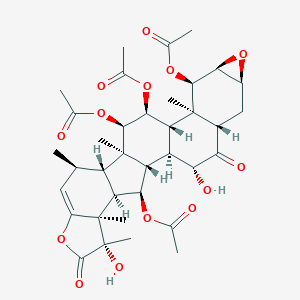

Taccalonolide A

Description

Natural Product Origin and Discovery from Tacca Species

Isolation from Tacca leontopetaloides, Tacca chantrieri, and Tacca plantaginea

Taccalonolide A, along with other members of the taccalonolide family, is naturally derived from plants of the Tacca genus. frontiersin.orgbioline.org.br Specifically, it has been isolated from the rhizomes and tubers of species such as Tacca leontopetaloides, Tacca chantrieri, and Tacca plantaginea. frontiersin.orgwikipedia.orgfrontiersin.orgnih.gov The isolation process typically involves bioassay-guided fractionation of plant extracts. frontiersin.orgaacrjournals.org For instance, a crude extract from Tacca chantrieri was found to induce microtubule bundling similar to the effects of Taxol, leading to the purification and identification of taccalonolides A and E as the active compounds. aacrjournals.org Over the years, numerous taccalonolides have been identified from various Tacca species, highlighting the rich chemical diversity within this plant genus. bioline.org.brfrontiersin.org

| Tacca Species | Isolated Taccalonolides |

| Tacca leontopetaloides | Taccalin (a precursor to understanding taccalonolide structure) wikipedia.orgfrontiersin.org |

| Tacca chantrieri | Taccalonolides A, E, AA, AB, R, T, Z frontiersin.orgfrontiersin.orgaacrjournals.orgfrontiersin.org |

| Tacca plantaginea | Taccalonolides A, B, and others (C-M, W-Y) frontiersin.orgfrontiersin.orgnih.gov |

Historical Context of Initial Isolation and Characterization

The journey to understanding taccalonolides began in the early 1960s. In 1963, Professor Paul Scheuer's investigation into the "bitter principle" of Tacca leontopetaloides tubers led to the isolation of a compound named taccalin. bioline.org.brwikipedia.orgnih.gov This intensely bitter, light-yellow powder was initially proposed to have a tetracyclic structure. bioline.org.br While the actual structure of taccalonolides was later found to be more complex, this early work was foundational. bioline.org.brwikipedia.org

It wasn't until 1987 that the complete and more complex pentacyclic steroidal-like structures of taccalonolides A and B were elucidated by Chen and colleagues from Tacca plantaginea. bioline.org.brwikipedia.orgfrontiersin.org Taccalonolide E was subsequently isolated in 1991. wikipedia.org These discoveries marked a significant step forward in recognizing the unique chemical nature of this class of compounds. bioline.org.br

Identification as a Novel Microtubule Stabilizer

The identification of taccalonolides as microtubule-stabilizing agents came from a mechanism-based screening program designed to find new microtubule-disrupting compounds from natural products. wikipedia.orgaacrjournals.org Extracts from Tacca chantrieri showed Taxol-like activity, causing the formation of microtubule bundles in cells. aacrjournals.org Subsequent bioassay-directed purification identified taccalonolides A and E as the active constituents. frontiersin.orgaacrjournals.org

These compounds were found to increase the density of interphase microtubules and cause the formation of abnormal mitotic spindles, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. aacrjournals.orgmedchemexpress.com This activity confirmed their status as a new class of microtubule-stabilizing agents. frontiersin.orgaacrjournals.org

Classification within Microtubule-Stabilizing Agents Landscape

Unique Structural Class as Plant-Derived Steroids with Microtubule-Stabilizing Activity

Taccalonolides represent a unique structural class of compounds. They are the first natural steroids identified to possess microtubule-stabilizing activity. frontiersin.orgbioline.org.braacrjournals.org Their complex, highly oxygenated pentacyclic steroid structure sets them apart from other microtubule stabilizers like the diterpenoid taxanes and the macrolide epothilones. frontiersin.orgaacrjournals.org This distinct chemical scaffold is believed to be responsible for their unique biological activity and their ability to overcome established drug resistance mechanisms. frontiersin.orgaacrjournals.org The discovery of taccalonolides has broadened the structural diversity of known microtubule-targeting agents and opened new avenues for the development of novel anticancer therapies. frontiersin.org

Propriétés

IUPAC Name |

[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,22S,23S,24R,25R)-10,14,25-triacetyloxy-3,22-dihydroxy-11,15,17,22,23-pentamethyl-4,21-dioxo-8,20-dioxaheptacyclo[13.10.0.02,12.05,11.07,9.016,24.019,23]pentacos-18-en-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H46O14/c1-12-10-19-35(8,36(9,44)32(43)50-19)24-21(12)34(7)22(28(24)45-13(2)37)20-23(29(46-14(3)38)31(34)48-16(5)40)33(6)17(25(41)26(20)42)11-18-27(49-18)30(33)47-15(4)39/h10,12,17-18,20-24,26-31,42,44H,11H2,1-9H3/t12-,17-,18+,20+,21+,22-,23-,24+,26-,27+,28-,29+,30+,31+,33+,34-,35+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTJLTMUKRRHAT-VJAKQJMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C2C(C3C1C4(C(C3OC(=O)C)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5O)C)C)(C(C(=O)O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C=C2[C@@]([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3OC(=O)C)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5O)C)C)([C@](C(=O)O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910895 | |

| Record name | 5,7-Dihydroxy-1,5,5a,11a,13a-pentamethyl-4,8-dioxo-4,5,5a,5b,6,6a,6b,7,8,8a,9,9a,10a,11,11a,11b,12,13,13a,13b-icosahydro-1H-oxireno[6',7']naphtho[1',2':7,8]fluoreno[2,1-b]furan-6,11,12,13-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

702.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108885-68-3 | |

| Record name | Taccalonolide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108885-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-1,5,5a,11a,13a-pentamethyl-4,8-dioxo-4,5,5a,5b,6,6a,6b,7,8,8a,9,9a,10a,11,11a,11b,12,13,13a,13b-icosahydro-1H-oxireno[6',7']naphtho[1',2':7,8]fluoreno[2,1-b]furan-6,11,12,13-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Taccalonolide a Action on Cellular Microtubules

Molecular Interactions and Binding Dynamics

The taccalonolides modulate microtubule stability through diverse and complex mechanisms, distinguishing them from other agents that target the tubulin cytoskeleton.

Distinct Mechanism Independent of Direct Tubulin Binding (for Taccalonolide A)

Early investigations into the action of this compound revealed a paradoxical characteristic: despite inducing microtubule bundling within cells, similar to the effects of paclitaxel, it did not promote the polymerization of purified tubulin in biochemical assays. tandfonline.comresearchgate.net This lack of direct interaction with tubulin or microtubules suggested a unique mechanism of action, distinct from established microtubule stabilizers. tandfonline.comresearchgate.netwikipedia.org Further studies confirmed that this compound does not bind to the taxane-binding site on tubulin. aacrjournals.org Even in the presence of a full complement of cytosolic proteins in cellular extracts, this compound was unable to enhance tubulin polymerization, indicating that its stabilizing effect in intact cells is not simply mediated by soluble cellular factors. tandfonline.comresearchgate.net This has led to the hypothesis that this compound may require a more complex cellular environment or specific post-translational modifications of tubulin to exert its effects. tandfonline.com

Covalent Binding to Tubulin (e.g., Taccalonolides AF and AJ)

In contrast to this compound, the more potent analogues, Taccalonolide AF and the semi-synthetic Taccalonolide AJ, were found to interact directly with and promote the polymerization of purified tubulin. nih.govacs.org This discovery provided the first direct evidence of tubulin binding within the taccalonolide class. acs.org The key to this interaction lies in the C22-C23 epoxide group present in these potent analogues. frontiersin.orgmdpi.comnih.gov This epoxide moiety facilitates a covalent bond with the tubulin protein, a mechanism that sets them apart from reversibly binding agents like taxanes. nih.govaacrjournals.orgaacrjournals.org This covalent interaction is believed to be a significant contributor to their potent cellular activity and ability to circumvent certain drug resistance mechanisms. aacrjournals.orgacs.org

Through advanced techniques such as mass spectrometry and X-ray crystallography, the specific site of covalent attachment for Taccalonolide AJ on the β-tubulin subunit has been pinpointed. nih.govnih.govresearchgate.net Taccalonolide AJ forms a covalent bond with the aspartate residue at position 226 (D226) of β-tubulin. mdpi.comnih.govnih.gov This binding event induces a conformational change in the M-loop of β-tubulin, a region crucial for regulating tubulin polymerization, shifting it to a state that favors microtubule assembly. frontiersin.orgnih.gov

The irreversible nature of the covalent bond formed by taccalonolides like AF and AJ has significant pharmacological implications. This stable interaction likely contributes to their observed cellular persistence and potent in vivo effects. tandfonline.comnih.gov However, this irreversibility also presents challenges for traditional pharmacological studies and may contribute to a narrow therapeutic window observed for some of these compounds. nih.govaacrjournals.org The persistent binding could lead to prolonged cellular effects that are not easily reversed, a factor that needs careful consideration in their development as therapeutic agents. nih.govaacrjournals.org

Identification of Covalent Binding Site on β-Tubulin (e.g., D226)

Modulation of Microtubule Inter-Protofilament Stability

This compound and its analogues induce microtubule stability through a mechanism that enhances the lateral interactions between protofilaments. This is a crucial aspect of their function, as many microtubule stabilizers, including paclitaxel, strengthen these connections, often by inducing a structural change in the M-loop of β-tubulin. nih.gov However, studies with the potent taccalonolide AJ have revealed that it imparts strong inter-protofilament stability in a manner distinct from other stabilizers that also bind covalently to tubulin. nih.govresearchgate.netnih.gov This unique method of stabilization likely contributes to the distinct cellular effects observed with taccalonolides. nih.govresearchgate.net The covalent binding of taccalonolides to β-tubulin is a key feature of their mechanism, contributing to their persistent effects. acs.org

Cellular Microtubule Reorganization and Cell Cycle Perturbations

The biochemical effects of this compound on tubulin polymerization and stability translate into profound alterations of the microtubule network within the cell, leading to significant disruptions in cell cycle progression and ultimately, cell death.

Induction of Interphase Microtubule Bundling and Increased Density

A hallmark of this compound's cellular activity is the dramatic reorganization of the interphase microtubule network. Treatment with this compound leads to an increased density of cellular microtubules and the formation of thick bundles or tufts of microtubules. aacrjournals.orgmdpi.comresearchgate.net This effect is concentration-dependent, with the number and thickness of these bundles increasing with higher concentrations of the compound. mdpi.comresearchgate.net For instance, in HeLa cells, microtubule bundling is initiated at a concentration of 250 nM. mdpi.comresearchgate.net These bundles are often observed to be denser around the nucleus but can also be found at the cell periphery. mdpi.comresearchgate.net

Interestingly, this compound induces these interphase microtubule bundles at concentrations close to its IC50 value for inhibiting cell proliferation. researchgate.nettandfonline.com This contrasts with paclitaxel, which requires concentrations significantly higher than its IC50 to cause similar gross microtubule bundling. researchgate.nettandfonline.com The microtubule bundles induced by taccalonolides also appear as shorter tufts compared to the generally longer bundles formed in the presence of paclitaxel. aacrjournals.org

Disruption of Mitotic Spindle Formation and Aberrant Spindle Poles

The stabilizing effect of this compound has profound consequences during mitosis. The highly dynamic nature of the mitotic spindle makes it particularly sensitive to microtubule-targeting agents. aacrjournals.org this compound disrupts the normal formation of the mitotic spindle, leading to the creation of abnormal, often multipolar spindles with three or more poles. aacrjournals.orgmdpi.com These aberrant spindles are incapable of properly segregating chromosomes, leading to a halt in mitotic progression. aacrjournals.org The formation of these multipolar spindles appears to be independent of centrosome amplification. aacrjournals.org While the resulting aberrant spindles are visually similar to those induced by paclitaxel, the underlying effects on microtubule dynamics and aster formation show subtle differences. researchgate.netaacrjournals.org

G2/M Cell Cycle Accumulation

The disruption of the mitotic spindle by this compound triggers the mitotic checkpoint, a cellular surveillance mechanism that ensures proper chromosome alignment before cell division proceeds. This checkpoint activation leads to an arrest of the cell cycle in the G2/M phase. aacrjournals.orgmdpi.comwikipedia.orgcaymanchem.com This accumulation of cells in the G2/M phase is a characteristic effect of agents that interfere with microtubule function and is a direct consequence of the formation of abnormal mitotic spindles. aacrjournals.orgfrontiersin.org

Initiation of Apoptosis and Bcl-2 Phosphorylation

Prolonged arrest in mitosis due to the action of this compound ultimately leads to the initiation of apoptosis, or programmed cell death. aacrjournals.orgmdpi.comwikipedia.orgfrontiersin.org A key event in this process is the phosphorylation of the anti-apoptotic protein Bcl-2. aacrjournals.orgmdpi.comwikipedia.org The phosphorylation of Bcl-2 is a common downstream effect of microtubule-targeting agents and is considered a marker of mitotic arrest leading to apoptosis. aacrjournals.orgwikipedia.org This suggests that this compound engages a common apoptotic signaling pathway utilized by other drugs that target tubulin. aacrjournals.org

Formation of Micronuclei in Mitotic Cells

The disruption of the mitotic spindle by this compound leads to significant downstream consequences for nuclear integrity during cell division. wikipedia.org A key outcome of the abnormal mitotic spindles induced by taccalonolides is the formation of micronuclei. wikipedia.orgnih.gov This process involves the breakdown of the primary nucleus into multiple, smaller nuclei, a characteristic shared with other microtubule-stabilizing agents like paclitaxel. aacrjournals.orgbiocrick.com

The formation of micronuclei is a direct result of the cell's inability to properly segregate chromosomes along a functional bipolar spindle. When mitotic cells are exposed to this compound, the resulting multipolar spindles pull chromosomes in various directions, leading to fragments of the chromatin being enveloped by a nuclear membrane, thus forming distinct micronuclei. aacrjournals.orgbiocrick.com This effect has been observed in various cell lines. For instance, in A-10 cells, treatment with taccalonolide E at concentrations between 1–5 μM resulted in approximately 15% of the cells containing micronuclei. aacrjournals.org Similarly, treatment of A549 cells with this compound has been shown to induce the formation of multiple micronuclei. csic.es This process is a hallmark of the cellular response to potent microtubule stabilizers and is closely linked to the subsequent initiation of apoptosis. nih.govaacrjournals.org

Table 1: Studies on Taccalonolide-Induced Micronuclei Formation

| Compound | Cell Line | Observed Effect | Source |

|---|---|---|---|

| This compound | A549 cells | Induced multiple micronuclei. | csic.es |

| Taccalonolide E | A-10 cells | ~15% of cells contained micronuclei at 1-5 μM concentrations. | aacrjournals.org |

Influence on Cellular Signaling Pathways

Inhibition of Sonic Hedgehog (Shh) Pathway Activation

Beyond its direct effects on microtubule dynamics, this compound has been shown to modulate critical cellular signaling pathways implicated in cancer cell proliferation and survival. A notable example is its inhibitory action on the Sonic Hedgehog (Shh) signaling pathway, particularly in hepatocellular carcinoma (HCC) cells. researchgate.netencyclopedia.pub The aberrant activation of the Shh pathway is a known driver in various human cancers. encyclopedia.pubresearchgate.net

Research has demonstrated that this compound can suppress the proliferation of HCC cell lines, such as HepG2 and Huh7, and this antiproliferative effect is partly attributed to the downregulation of the Shh pathway. researchgate.nettandfonline.com Treatment with this compound leads to a decrease in the mRNA and protein expression levels of key components of this pathway, including Sonic Hedgehog (Shh), Smoothened (Smo), and the glioma-associated oncogene homolog 1 (Gli1). encyclopedia.pubtandfonline.com The blockage of this pathway prevents the nuclear localization of GLI transcription factors, thereby inhibiting the activation of their target genes. encyclopedia.pubresearchgate.net

Further studies have illuminated this mechanism, showing that the inhibitory effects of this compound on HCC cell viability could be partially reversed by co-treatment with an Shh pathway agonist, SAG. tandfonline.com This finding confirms that the suppression of the Shh pathway is a significant contributor to the compound's cellular activity. tandfonline.com Moreover, it has been suggested that by inhibiting the Shh pathway, this compound can enhance the cytotoxicity of other chemotherapeutic agents like sorafenib in hepatocellular cancer. frontiersin.org

Table 2: Effect of this compound on Shh Pathway Components in Hepatocellular Carcinoma Cells

| Cell Line | Treatment | Effect on mRNA and Protein Levels | Source |

|---|---|---|---|

| HepG2 | This compound (11.9 μM) | Decreased expression of Shh, Smo, and Gli1. | tandfonline.com |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Taccalonolide E |

| Paclitaxel (Taxol) |

| Laulimalide |

| Sorafenib |

| SAG |

| Sonic Hedgehog (Shh) |

| Smoothened (Smo) |

Preclinical Biological Activities and Therapeutic Potential

In Vitro Antiproliferative and Cytotoxic Effects

Efficacy across Drug-Sensitive Cancer Cell Lines (e.g., HeLa, SK-OV-3, MDA-MB-435)

Taccalonolide A has demonstrated the ability to inhibit the proliferation of various drug-sensitive cancer cell lines. encyclopedia.pub Studies have shown that it can completely block cell proliferation and induce cell death in cell lines such as the ovarian cancer cell line SK-OV-3 and the breast cancer cell line MDA-MB-435. frontiersin.orgaacrjournals.org While effective, its potency in vitro is noted to be substantially less than that of the widely used chemotherapy drug, paclitaxel. wikipedia.orgtandfonline.com For instance, in HeLa cervical cancer cells, the IC50 (the concentration required to inhibit 50% of cell proliferation) of this compound was reported to be 594 nM, whereas paclitaxel's IC50 is in the low nanomolar range. tandfonline.comnih.gov Similarly, in SK-OV-3 and MDA-MB-435 cell lines, this compound showed IC50 values of 2.6 μM. aacrjournals.org

The compound's cytotoxic activity has also been observed in other cancer cell lines, including those of the lung and cervix. wikipedia.org The mechanism behind this cytotoxicity involves the disruption of microtubule dynamics, leading to an increase in the density of interphase microtubules, the formation of abnormal mitotic spindles, and ultimately, cell cycle arrest in the G2/M phase and apoptosis (programmed cell death). frontiersin.orgaacrjournals.orgresearchgate.net

Table 1: In Vitro Efficacy of this compound in Drug-Sensitive Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| HeLa | Cervical Cancer | 0.594 | tandfonline.comnih.gov |

| SK-OV-3 | Ovarian Cancer | 2.6 | aacrjournals.org |

| MDA-MB-435 | Breast Cancer | 2.6 | aacrjournals.org |

Comparative Potency Analysis with Other Taccalonolides (e.g., AF, AJ vs. A, E)

The potency of taccalonolides can vary significantly based on their chemical structure. nih.gov Taccalonolides AF and AJ, for example, have demonstrated significantly greater in vitro antiproliferative and cytotoxic activities than this compound. nih.govnih.gov Taccalonolide AJ, a semisynthetic epoxidation product of taccalonolide B, is particularly potent, with an IC50 value of 4.2 nM in HeLa cells. nih.govthieme-connect.com This represents a 734-fold increase in potency compared to its parent molecule, taccalonolide B. thieme-connect.comacs.org Similarly, Taccalonolide AF, which differs from this compound by the presence of an epoxy group at the C-22,23 position, is 231 times more potent than this compound. acs.org

Taccalonolide E is another naturally occurring taccalonolide that has been compared to this compound. In drug-sensitive cell lines, Taccalonolide E is slightly more potent than this compound. aacrjournals.org For example, against SK-OV-3 and MDA-MB-435 cell lines, Taccalonolide E had IC50 values of 0.78 µM and 0.99 µM, respectively, compared to 2.6 µM for this compound in both lines. aacrjournals.org The structural differences, particularly the presence of a C22-C23 epoxide group, appear to be a key factor in the enhanced potency of certain taccalonolides like AF and AJ. thieme-connect.comacs.org

Table 2: Comparative In Vitro Potency of Taccalonolides in HeLa Cells

| Compound | IC50 (nM) | Reference |

|---|---|---|

| This compound | 5380 | nih.gov |

| Taccalonolide E | 340-990 | aacrjournals.org |

| Taccalonolide AF | 23 | nih.gov |

| Taccalonolide AJ | 4.2 | nih.gov |

In Vivo Antitumor Efficacy Studies

Activity in Murine Tumor Models

Despite its lower potency in vitro, this compound has demonstrated significant and potent antitumor activity in vivo in murine tumor models. encyclopedia.pubtandfonline.com It has shown excellent antitumor effects in a highly drug-resistant Pgp-expressing mouse mammary adenocarcinoma model (Mam17/ADR). aacrjournals.org In this model, this compound achieved a 91% tumor growth inhibition. frontiersin.orgaacrjournals.org This suggests that this compound is substantially more potent in a living system than what would be predicted from its in vitro activity. encyclopedia.pubtandfonline.com The reasons for this discrepancy between in vitro and in vivo potency are not yet fully understood but may be related to factors like drug metabolism or persistence in the body. tandfonline.comnih.gov this compound has also shown efficacy in breast cancer xenograft models. frontiersin.org

Comparative In Vivo Potency Analysis with Paclitaxel

In murine models, this compound has been shown to be more potent than paclitaxel. wikipedia.orgtandfonline.com For instance, this compound provided superior antitumor efficacy compared to paclitaxel in a multidrug-resistant breast tumor model. tandfonline.comnih.gov It was also highly active in a Pgp-expressing murine model of breast cancer that is resistant to paclitaxel. researchgate.net More recent studies with the more potent taccalonolide AF have shown that it has potent antitumor effects with tumor growth inhibition almost identical to that of paclitaxel in an MDA-MB-231 breast cancer xenograft model. encyclopedia.pub Taccalonolide AF also demonstrated superior antitumor efficacy compared to paclitaxel in a Pgp-expressing drug-resistant ovarian cancer flank xenograft model. mdpi.com

Circumvention of Drug Resistance Mechanisms

A significant advantage of this compound and other taccalonolides is their ability to circumvent common mechanisms of drug resistance that limit the effectiveness of other microtubule-stabilizing agents like the taxanes. encyclopedia.pubnih.gov Taccalonolides have been shown to be effective against cancer cells that have developed resistance through several key mechanisms.

One major mechanism of resistance is the overexpression of the P-glycoprotein (Pgp) drug efflux pump, which actively removes chemotherapy drugs from the cancer cell. researchgate.net this compound is a poor substrate for Pgp, allowing it to maintain its activity in cells that overexpress this pump. aacrjournals.orgresearchgate.net This has been demonstrated both in vitro and in vivo, where this compound was highly active against Pgp-expressing tumors that are resistant to paclitaxel and doxorubicin. wikipedia.orgresearchgate.netnih.gov

Another mechanism of taxane resistance involves the overexpression of the βIII-tubulin isotype. nih.gov In a striking contrast to taxanes, cell lines overexpressing βIII-tubulin have shown greater sensitivity to taccalonolides, including this compound. nih.gov Taccalonolides have also been shown to overcome resistance mediated by the multidrug resistance protein 7 (MRP7). wikipedia.orgnih.gov This ability to bypass multiple clinically relevant drug resistance mechanisms makes this compound a promising candidate for the treatment of drug-resistant cancers. nih.gov

Overcoming P-glycoprotein (P-gp) Mediated Drug Efflux

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often driven by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govresearchgate.net P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. nih.gov

This compound has demonstrated a remarkable ability to circumvent P-gp-mediated drug resistance. encyclopedia.pubnih.gov Studies have shown that this compound is effective against cell lines that overexpress P-gp. nih.govmedchemexpress.com For instance, in a comparison between the drug-sensitive SK-OV-3 ovarian cancer cell line and its P-gp-overexpressing counterpart, this compound showed significantly less susceptibility to resistance compared to paclitaxel. nih.gov While paclitaxel exhibited a relative resistance of 860-fold in the P-gp expressing cells, the resistance to taccalonolides ranged from only 4.1 to 12.2-fold. nih.gov This suggests that taccalonolides are poor substrates for P-gp. aacrjournals.org

The covalent binding of some taccalonolides to microtubules is thought to contribute to their ability to bypass P-gp-mediated efflux. nih.govaacrjournals.org This irreversible interaction may prevent the drug from being recognized and exported by the P-gp transporter. nih.govaacrjournals.org In vivo studies have further substantiated these findings, with this compound showing high activity against P-gp-expressing tumors that are resistant to doxorubicin and paclitaxel. nih.govnih.gov

| Cell Line Pair | Drug | Relative Resistance (IC50 Resistant / IC50 Parental) | Reference |

| SK-OV-3 vs. SK-OV-3/MDR-1 | Paclitaxel | 860 | nih.gov |

| SK-OV-3 vs. SK-OV-3/MDR-1 | This compound | 4.1 - 12.2 | nih.gov |

Efficacy against Multidrug Resistance Protein 7 (MRP7) Expressing Cells

Multidrug resistance protein 7 (MRP7), another member of the ABC transporter family, is also implicated in resistance to various chemotherapeutic agents, including taxanes. nih.govoaepublish.com this compound has shown efficacy in cell lines that overexpress MRP7. nih.govmedchemexpress.com

In studies using HEK293 cells transfected to overexpress MRP7, minimal resistance to this compound was observed. nih.gov In some cases, the MRP7-expressing cells were even more sensitive to certain taccalonolides compared to the parental control cells. nih.gov This ability to circumvent MRP7-mediated resistance provides another potential advantage for this compound over conventional taxane-based therapies. nih.gov

Activity against Cells Expressing βIII Tubulin Isotype

The expression of the βIII-tubulin isotype is a clinically significant mechanism of resistance to tubulin-targeting agents. frontiersin.orgnih.gov Overexpression of βIII-tubulin can lead to decreased sensitivity to drugs like paclitaxel. frontiersin.org

Strikingly, this compound has demonstrated enhanced activity in cells that overexpress βIII-tubulin. nih.gov In an isogenic HeLa-derived cell line engineered to express high levels of βIII-tubulin, the cells showed increased sensitivity to this compound compared to the parental HeLa cells. nih.govaacrjournals.org This is in stark contrast to paclitaxel, docetaxel, and epothilone B, to which the βIII-tubulin expressing cells were less sensitive. nih.gov This unique property suggests that the incorporation of the βIII-tubulin isotype into mitotic spindles does not confer resistance to taccalonolides; instead, it appears to enhance their activity. frontiersin.org The covalent binding of some taccalonolides to tubulin is believed to facilitate the overcoming of βIII-tubulin-mediated resistance. frontiersin.org

| Cell Line | Drug | Effect of βIII-Tubulin Overexpression | Reference |

| HeLa | Paclitaxel | Decreased Sensitivity | nih.gov |

| HeLa | This compound | Increased Sensitivity | nih.gov |

Overcoming Mutations in the Paclitaxel Binding Site

Mutations in the paclitaxel-binding site on β-tubulin can lead to resistance by preventing the drug from effectively binding to its target. nih.gov Since early research indicated that this compound does not appear to bind directly to the same site as paclitaxel, it was hypothesized that it would remain effective against cells with such mutations. nih.govnih.gov

Indeed, studies have confirmed that this compound retains its efficacy in cell lines that harbor mutations in the paclitaxel-binding site. nih.govoaepublish.com This provides a clear advantage, as it suggests that this compound could be effective in tumors that have developed resistance to taxanes through this specific mechanism. nih.gov

Effectiveness in Taxane- and Epothilone-Resistant Cellular and Animal Models

The ability of this compound to bypass multiple resistance mechanisms translates to its effectiveness in broader taxane- and epothilone-resistant cancer models. frontiersin.orgencyclopedia.pub It has shown activity against various multidrug-resistant cell lines, including those resistant to both taxol and epothilones. encyclopedia.pub

In vivo studies have been particularly compelling. This compound demonstrated potent antitumor efficacy in a P-gp-expressing syngeneic murine mammary adenocarcinoma model (Mam17/ADR) that is resistant to both paclitaxel and doxorubicin. nih.govnih.gov Furthermore, taccalonolide AF, a potent derivative, has shown efficacy against taxane-resistant ovarian cancer models, both in vitro and in vivo, including a disseminated orthotopic disease model. mdpi.com The covalent and irreversible nature of the binding of some taccalonolides to tubulin contributes to their superior persistence and efficacy in these resistant models. aacrjournals.orgmdpi.com

| Model | Resistance Mechanism | Efficacy of this compound/Derivatives | Reference |

| NCI/ADR cell line | P-gp overexpression | Effective inhibition of proliferation | aacrjournals.org |

| PTX 10, PTX 22 cell lines | Taxol resistance | Less resistance compared to taxol | encyclopedia.pub |

| 1A9/A8 cell line | Epothilone resistance | Less resistance compared to epothilones | encyclopedia.pub |

| Mam17/ADR murine model | P-gp overexpression, Paclitaxel & Doxorubicin resistance | Highly active in vivo | nih.govnih.gov |

| NCI/ADR-RES ovarian cancer model | Taxane resistance | Significant antitumor efficacy | mdpi.com |

Combination Therapy Research

Additive Effects with γ-Radiation

Combining chemotherapy with radiation is a common strategy in cancer treatment to enhance therapeutic outcomes. nih.gov Research has explored the potential of using this compound in combination with γ-radiation.

Other Reported Biological Activities

Antimalarial Activities

Initial research into the bioactivity of this compound identified its potential as an antimalarial agent. medchemexpress.comnih.gov Seminal work from 1988 reported that this compound, isolated from the rhizomes of Tacca plantaginea, demonstrated inhibitory activity against the rodent malaria parasite, Plasmodium berghei. sioc-journal.cn This early finding highlighted the compound's diverse biological profile beyond its cytotoxic effects on cancer cells. sioc-journal.cnnih.gov

While the initial discovery pointed to antimalarial properties, detailed quantitative data, such as the half-maximal inhibitory concentration (IC50) against various Plasmodium species, is not extensively detailed in more recent literature. The primary focus of subsequent research has largely shifted towards the compound's mechanism as a microtubule stabilizer in the context of cancer therapeutics. nih.gov Nevertheless, the early indication of its activity against P. berghei suggests a potential for this compound or its derivatives in the development of novel antimalarial drugs. sioc-journal.cn

| Compound | Reported Activity | Target Organism | Reference |

| This compound | Antimalarial Activity | Plasmodium berghei | sioc-journal.cn |

Structure-activity Relationships Sar of Taccalonolide a and Analogues

Identification of Key Structural Moieties for Potency

Significance of the C22-C23 Epoxy Moiety for Potency Enhancement and Covalent Binding

The presence of a C22-C23 epoxy group is a critical determinant of the high potency of taccalonolides. frontiersin.orgmdpi.commdpi.comnih.govdntb.gov.ua This epoxide moiety is responsible for the unique microtubule stabilization mechanism of these compounds, which involves the formation of a covalent bond with tubulin. frontiersin.orgnih.gov X-ray crystallography studies have revealed that the C22-C23 epoxide of potent taccalonolides, such as Taccalonolide AJ, covalently binds to the aspartate 226 (D226) residue of β-tubulin. mdpi.comnih.govresearchgate.netresearchgate.net This covalent interaction is crucial for their microtubule-stabilizing activity and leads to an increase in the density of interphase microtubules, G2/M cell cycle arrest, and ultimately, apoptosis. frontiersin.orgnih.gov

The epoxidation of the C22-C23 double bond significantly enhances the potency of taccalonolides. frontiersin.orgmdpi.com For instance, the epoxidation of Taccalonolide A to yield Taccalonolide AF, and Taccalonolide B to yield Taccalonolide AJ, results in a dramatic increase in antiproliferative activity, with potency increasing by 234 to 743-fold. frontiersin.orgresearchgate.net This enhancement underscores the importance of the epoxide for potent biological activity. Conversely, taccalonolides lacking this epoxide or having a rearranged E-ring at positions C20-C23 show significantly reduced or no antiproliferative or microtubule-stabilizing effects. frontiersin.orgmdpi.com

Influence of C11 Acetoxy Group

The influence of the acetoxy group at the C11 position on the potency of taccalonolides appears to be context-dependent. frontiersin.orgnih.gov In some cases, its presence or absence has little effect on efficacy. For example, this compound and Taccalonolide E differ only by the presence of an acetoxy group at C11 in this compound, yet they exhibit similar activities. nih.gov A similar observation is made when comparing the potencies of Taccalonolide B and Taccalonolide N. frontiersin.orgnih.gov

Effects of Hydrolysis at C15-acetoxy Group

Conversely, for taccalonolides that possess a C5-hydroxyl group, hydrolysis of the C15-acetate can lead to a decrease in activity. nih.gov An example of this is the comparison between Taccalonolide Z and Taccalonolide AB, where the hydrolysis of the C15-acetate in Taccalonolide Z to form Taccalonolide AB results in reduced potency. nih.gov Furthermore, some studies indicate that a C15-acetoxy taccalonolide, Taccalonolide AF, exhibits superior in vivo antitumor efficacy compared to Taccalonolide AJ, which has a C15-hydroxy group, suggesting that the C15-substituent is important for in vivo activity. acs.orgnih.gov

Impact of Steric Bulk at C1 Position

Modifications at the C1 position, particularly the introduction of bulkier groups, can significantly enhance the antiproliferative potency of taccalonolides. frontiersin.orgmdpi.com A notable example is the comparison between Taccalonolide T and Taccalonolide R. Taccalonolide T, which has an isovalerate group at C1, is approximately 39 times more potent than Taccalonolide R, which has a smaller acetoxy group at the same position. mdpi.comnih.gov

This trend is further supported by other analogs. Replacing the C1 acetoxy group in Taccalonolide AL with an isovalerate group to form Taccalonolide AM leads to a 17-fold increase in bioactivity. mdpi.comnih.gov Similarly, Taccalonolide AI, with an isovaleryl group at C1, shows significantly higher antiproliferative efficacy than Taccalonolide N, which has an acetyl group. mdpi.com Even the hydrolysis of the C1 acetoxy group in Taccalonolide N to produce Taccalonolide AN results in a slight increase in potency. mdpi.com These findings highlight the importance of the size and nature of the substituent at the C1 position for optimal activity, with bulkier groups generally being favored. mdpi.comnih.gov

Role of C5 Hydroxy Group

The effect of a hydroxyl group at the C5 position on the potency of taccalonolides is complex and appears to be highly dependent on the rest of the molecular structure. frontiersin.orgmdpi.com In some instances, the presence of a C5-hydroxy group can lead to a decrease in effectiveness. For example, the addition of a C5-hydroxyl group to Taccalonolide N to form Taccalonolide AL results in a four-fold decrease in efficacy. frontiersin.orgmdpi.com

In stark contrast, in other analogs, the C5-hydroxy group can dramatically increase potency. A prime example is the comparison between this compound and Taccalonolide Z; the presence of the C5-hydroxyl group in Taccalonolide Z leads to a 44-fold increase in potency compared to this compound. frontiersin.orgmdpi.com There are also cases where the C5-hydroxy group does not significantly impact efficacy, as seen in the comparison between Taccalonolide B and Taccalonolide AB. mdpi.com This variability suggests that the influence of the C5-hydroxy group is modulated by other structural features within the taccalonolide scaffold. frontiersin.org

Effects of C20 α-hydroperoxyl Group

The introduction of an α-hydroperoxyl group at the C20 position has been shown to be detrimental to the biological activity of taccalonolides. frontiersin.orgmdpi.com For instance, Taccalonolide AC, which differs from this compound only by the presence of this C20 α-hydroperoxyl group, lacks antiproliferative and microtubule-stabilizing activities at concentrations up to 50 µM. frontiersin.orgresearchgate.net This indicates that the α-hydroperoxyl group is not optimal for bioactivity and that the substituent at this position is important. frontiersin.org The majority of naturally occurring, active taccalonolides possess an α-methyl group at C20, suggesting this smaller, non-polar group is critical for maintaining the optimal conformation for biological activity. mdpi.com Structural rearrangements in the C20-C23 region also lead to a loss of activity, further highlighting the importance of the integrity of this part of the molecule. frontiersin.org

Consequences of C6 Ketone Reduction

The ketone group at the C6 position of the taccalonolide backbone is a significant determinant of its biological activity. Research has demonstrated that the reduction of this C6 ketone results in an inactive taccalonolide. biocrick.com For instance, a keto-enol tautomerization involving the C6 ketone and the C7 hydroxyl group in taccalonolide B yielded taccalonolide I, which exhibited a 15-fold decrease in potency. rsc.orgmdpi.comresearchgate.net This highlights the importance of the C6 ketone for the compound's efficacy.

Interestingly, while the reduction of the C6 ketone leads to a loss of activity, this effect can be counteracted by other structural modifications. Studies have shown that the subsequent epoxidation at the C22,23 position can restore the activity of a taccalonolide that was rendered inactive by the reduction of its C6 ketone. biocrick.comfrontiersin.org This interplay underscores the complex nature of structure-activity relationships within this class of compounds.

Structural Classification of Taccalonolides

The diverse family of taccalonolides can be systematically organized based on variations in their core structure. One of the primary methods of classification is based on the position of the lactone ring.

Categorization based on Lactone Ring Position

Taccalonolides are primarily divided into four main categories according to the position of the lactone ring in their pentacyclic steroid framework. frontiersin.orgnih.gov

C23–C26 Lactone Ring Taccalonolides: This is the largest and most common category, represented by this compound. frontiersin.orgnih.gov These compounds feature a five-membered lactone ring connected at positions C23 and C26. nih.gov

C15–C26 Lactone Ring Taccalonolides: The second group is characterized by a six-membered lactone ring that links C15 and C26. frontiersin.orgnih.gov Taccalonolide C is an example of this type. nih.gov It is proposed that this structure can arise from the opening of a C23–C24 lactone ring and subsequent reformation with the hydroxyl group at C15. frontiersin.org A rearrangement of the lactone ring to this position has been associated with a complete loss of biological activity. rsc.org

C22–C24 Lactone Ring Taccalonolides: This is a smaller class of taccalonolides that possess a six-membered lactone ring between C22 and C24. frontiersin.orgnih.gov Taccalonolide Q is a representative of this category. frontiersin.orgnih.gov

Other Taccalonolides: A final category includes compounds like taccalonolides O and P, which, while sharing characteristics of taccalonolides, have undergone changes in their partial carbon skeletons. frontiersin.orgnih.gov

The table below summarizes the classification of taccalonolides based on the lactone ring position.

| Lactone Ring Position | Ring Size | Representative Compounds |

| C23–C26 | Five-membered | This compound, Taccalonolide B |

| C15–C26 | Six-membered | Taccalonolide C, Taccalonolide X |

| C22–C24 | Six-membered | Taccalonolide Q, Taccalonolide Y |

| Other | - | Taccalonolide O, Taccalonolide P |

Correlation between Structural Diversity and Biological Activity Spectrum

The structural diversity among taccalonolides directly translates to a wide spectrum of biological activities, primarily manifesting as microtubule-stabilizing and cytotoxic effects. frontiersin.org The position of the lactone ring is a critical factor; the C23–C24 position is considered important for biological activity. nih.gov Compounds with the C23-C26 lactone ring, such as taccalonolides A and E, are noted for their prominent microtubule-stabilizing activity and their ability to overcome drug resistance. frontiersin.orgnih.gov

Beyond the lactone ring, other structural features are crucial for potency. The presence of a C22-C23 epoxide group is a key determinant for high potency. For example, the semi-synthetic Taccalonolide AJ, which has this epoxide, is significantly more potent than its precursor, Taccalonolide B. mdpi.comacs.org This epoxidation allows for a direct, covalent interaction with tubulin, which was not observed with earlier taccalonolides like A and B. acs.orggoogle.com

The B-ring of the taccalonolide structure also plays a role in mediating the compound's effects. mdpi.com As mentioned, modification of the C6 ketone significantly impacts activity. mdpi.com Furthermore, the presence of double bonds in the B-ring, such as at C5-C6 and/or C7-C8, can be critical for the efficacy of taccalonolides. mdpi.com The diverse biological activities of taccalonolides, ranging from low nanomolar to micromolar IC₅₀ values, demonstrate that significant structure-activity relationships exist, offering a framework for the development of new compounds. acs.org

The table below details key structure-activity relationships for taccalonolides.

| Structural Feature | Position | Consequence on Biological Activity |

| Ketone Group | C6 | Reduction leads to inactive compounds. biocrick.com |

| Epoxide Group | C22–C23 | Presence is critical for potent activity and direct tubulin interaction. frontiersin.orgmdpi.com |

| Lactone Ring | C23–C26 | Associated with prominent microtubule-stabilizing activity. frontiersin.org |

| Lactone Ring | C15–C26 | Rearrangement to this position results in loss of activity. rsc.org |

| Hydroxy Group | C7 | Tautomerization with C6 ketone decreases potency. mdpi.comresearchgate.net |

Semisynthesis and Rational Design of Taccalonolide Analogues

Methodologies for Semisynthesis

Semisynthetic approaches have been crucial for exploring the chemical space around the taccalonolide scaffold. These methods allow for the targeted modification of the taccalonolide core, leading to the generation of novel derivatives with potentially improved properties.

A significant breakthrough in enhancing the potency of taccalonolides was the discovery that epoxidation of the C22-C23 double bond dramatically increases their antiproliferative activity. frontiersin.orgnih.gov This reaction is a cornerstone of taccalonolide semisynthesis.

The conversion of Taccalonolide B to the highly potent Taccalonolide AJ serves as a prime example. nih.govnih.govnih.gov This transformation is typically achieved in a two-step process: first, the hydrolysis of Taccalonolide A to yield Taccalonolide B, followed by the epoxidation of the C22-C23 double bond in Taccalonolide B. nih.govnih.govbiocrick.com Dimethyldioxirane (DMDO) is an effective and mild reagent for this epoxidation, allowing the reaction to proceed under neutral conditions. frontiersin.org The resulting C22-C23 epoxide is critical for the potent antitumor effects, as it enables a covalent interaction with tubulin. google.commdpi.com

The epoxidation of Taccalonolide B to Taccalonolide AJ can increase potency by over 700-fold. nih.gov This substantial enhancement underscores the critical role of the C22-C23 epoxy group in the bioactivity of this class of compounds. nih.govmdpi.com The absolute configuration of the C22–C23 epoxide in Taccalonolide AJ has been determined to be R,R. mdpi.com This specific stereochemistry is crucial for its interaction with β-tubulin.

A simple and efficient method has been developed for the semisynthetic epoxidation of the C22,23 double bond in various taccalonolides, consistently leading to increased potency. nih.govacs.org For instance, the epoxidation of 10 different rare, natural taccalonolides resulted in a significant increase in potency for each, with some analogues demonstrating over a 200-fold improvement. nih.govacs.org

| Parent Taccalonolide | Epoxidized Product | Fold Increase in Potency | Reference |

| This compound | Taccalonolide AF | 231x | nih.govbiocrick.com |

| Taccalonolide B | Taccalonolide AJ | 734x | nih.govacs.org |

| Taccalonolide T | T-epoxide | >200x | nih.gov |

| Taccalonolide AI | AI-epoxide | >200x | nih.gov |

This table showcases the dramatic increase in antiproliferative potency observed upon epoxidation of the C22-C23 double bond in various taccalonolides.

Hydrolysis is a fundamental reaction in the semisynthesis of taccalonolide analogues, primarily used to selectively remove acetyl groups to create precursors for further modifications. frontiersin.orgnih.gov The conversion of this compound to Taccalonolide B is a key example of this strategy. nih.gov

This reaction involves the selective hydrolysis of the acetyl group at the C-15 position of this compound. nih.gov Optimization of hydrolysis conditions has been a focus of research to ensure high yields of Taccalonolide B, which is a crucial intermediate for the synthesis of more potent analogues like Taccalonolide AJ. nih.govnih.gov Early methods used sodium bicarbonate (NaHCO3) over extended reaction times. nih.gov Optimized conditions have been identified, using a 1:1:1 ratio of this compound to methanol (MeOH) and 0.05 M NaHCO3 for 20 hours, which provides a good yield of Taccalonolide B. nih.gov During the purification of these hydrolysis products, other new taccalonolides, such as Taccalonolide AO and Taccalonolide I, have also been identified. nih.govnih.gov

Similar hydrolysis strategies have been applied to other taccalonolides. For example, Taccalonolide N can be obtained from the hydrolysis of Taccalonolide E. frontiersin.org These hydrolysis reactions are critical for generating a diverse range of taccalonolide derivatives, allowing for a more comprehensive understanding of their structure-activity relationships. nih.gov

Beyond epoxidation and hydrolysis, other positions on the taccalonolide scaffold have been targeted for modification to further probe the SAR and develop novel analogues. The C6 position has emerged as a promising site for conjugation. nih.govfrontiersin.org

Modification at the C6 position has been explored to attach various functional groups, including fluorescent probes and moieties from other bioactive compounds. frontiersin.orgnih.gov For example, the reduction of the C6 ketone in Taccalonolide B stereospecifically forms a 6S-OH derivative, which is suitable for esterification. frontiersin.org This approach has been used to attach fluorescein tags for biological imaging. frontiersin.org

In one study, the C-13 N-acyl-β-phenylisoserine side chain of paclitaxel was attached to the C6 position of the taccalonolide backbone. nih.gov This hybrid molecule demonstrated a 10-fold improvement in potency for biochemical tubulin polymerization compared to the unmodified epoxy taccalonolide AJ. nih.gov Covalent docking studies suggest that the paclitaxel side chain occupies an adjacent binding pocket near the M-loop of β-tubulin, enhancing target engagement. nih.gov These findings indicate that C6 is a viable site for introducing modifications that can improve the biochemical properties of taccalonolides without altering their fundamental mechanism of action. nih.govresearchgate.net

Hydrolysis Reactions for Generating Derivatives (e.g., this compound to B)

Development of Functional Taccalonolide Probes

To better understand the cellular mechanisms of taccalonolides, researchers have developed functionalized probes. These tools are invaluable for studying cellular uptake, target engagement, and distribution.

The development of fluorogenic taccalonolide probes represents a significant advancement in studying their biological activity. frontiersin.org These probes are designed to be non-fluorescent until they bind to their target, at which point they emit a fluorescent signal. This "turn-on" mechanism allows for the direct visualization of drug-target interactions in living cells.

Inspired by cell-permeable taxane-based probes, researchers have synthesized fluorogenic taccalonolide probes that retain the biological properties of the parent compound. nih.govfrontiersin.org These probes have been successfully used for cellular microtubule imaging and binding studies. google.com For instance, a dipivaloyl-protected fluorogenic probe has been identified as a highly potent and irreversible microtubule probe. frontiersin.org The synthesis of these probes often involves attaching a fluorophore, such as fluorescein, to the C6 position of the taccalonolide scaffold via a linker. frontiersin.orgmdpi.com

These cell-permeable probes have enabled detailed evaluations of the uptake, target binding, and distribution of taccalonolides in vitro. nih.govfrontiersin.org They have been instrumental in confirming the specificity of taccalonolide binding to β-tubulin and in quantifying the relative contributions of key tubulin residues and taccalonolide moieties to these interactions. mdpi.comsciprofiles.com

Rationale and Objectives for Analog Development

The primary motivation for developing taccalonolide analogues is to create more effective anticancer agents. texas.gov Taccalonolides are of particular interest because they can circumvent clinically relevant mechanisms of drug resistance to other microtubule-stabilizing agents like paclitaxel. mdpi.commdpi.com

The key objectives for developing new analogues include:

Improving Potency: A major goal is to design analogues with sub-nanomolar cellular potency. google.com This can be achieved through a deeper understanding of the structure-activity relationships, particularly the role of the C22-C23 epoxide and substitutions at other positions like C1 and C6. nih.govmdpi.com

Overcoming Drug Resistance: Taccalonolides have shown efficacy against cancer cells that are resistant to taxanes. mdpi.comencyclopedia.pub Further development aims to enhance this activity and broaden the spectrum of resistant cancers that can be treated.

Enhancing "Drug-like" Properties: While potent, some taccalonolides have limitations such as a narrow therapeutic window when administered systemically. encyclopedia.pub Analogue development seeks to improve pharmacokinetic properties to create compounds more suitable for clinical development. chemfaces.com

Elucidating Mechanism of Action: The creation of functional probes and a diverse library of analogues helps to refine models of taccalonolide binding to tubulin and provides deeper mechanistic insights into their biological activity. google.comnih.gov This knowledge is critical for the rational design of future generations of taccalonolide-based therapeutics. texas.gov

Enabling Targeted Drug Delivery: The identification of suitable conjugation sites, such as C6, opens up the possibility of developing antibody-drug conjugates or other targeted delivery systems. nih.govencyclopedia.pub This strategy could help to reduce systemic toxicity and increase the therapeutic index. encyclopedia.pub

Addressing Challenges in Natural Product Supply

The development of taccalonolides as clinical candidates faces significant hurdles, primarily related to their supply. nih.govgoogle.com These complex, highly oxygenated pentacyclic steroids are isolated in low yields from plants of the genus Tacca. frontiersin.orgnih.gov This low natural abundance makes it difficult to procure sufficient quantities of the compounds for extensive preclinical and clinical evaluation. texas.govtdl.org Furthermore, the intricate stereochemistry of the taccalonolide scaffold presents a formidable challenge for total chemical synthesis, and to date, no complete synthesis has been reported. nih.gov

To overcome these supply limitations, research has focused on semisynthesis, a strategy that involves chemically modifying more abundant, but less active, natural taccalonolides to produce more potent analogues. mdpi.comdtic.mil A pivotal breakthrough in this area was the discovery that the C22-C23 epoxide moiety is crucial for high potency. nih.gov this compound, a major metabolite isolated from Tacca species, can be converted into the significantly more potent Taccalonolide AF through a single-step epoxidation reaction in quantitative yield. nih.gov Similarly, the abundant Taccalonolide B can be efficiently converted to the highly potent Taccalonolide AJ. mdpi.comnih.gov This approach allows for the generation of potent microtubule stabilizers from readily available natural precursors, directly addressing the challenge of limited supply from the natural source. tdl.org This strategy is analogous to the production of other successful natural product-derived drugs and is considered essential for the future clinical development of this class of compounds. nih.gov

Optimization of Pharmacological and Biological Properties

Semisynthesis serves not only to address supply issues but also as a critical tool for optimizing the pharmacological and biological properties of the taccalonolide scaffold. Through the rational design and generation of new analogues, researchers aim to enhance potency, improve "drug-like" characteristics, and circumvent mechanisms of drug resistance. google.comuthscsa.edu

Structure-activity relationship (SAR) studies have been instrumental in guiding these optimization efforts. A key finding is that the epoxidation of the C22-C23 double bond dramatically increases antiproliferative potency. mdpi.comresearchgate.net This is attributed to the formation of a covalent bond with the tubulin target, leading to irreversible target engagement and persistent antitumor activity. mdpi.comresearchgate.net For example, the semisynthetic Taccalonolide AF is over 200-fold more potent than its precursor, this compound. nih.gov

Further modifications have been explored at various positions on the taccalonolide backbone to refine its activity. nih.govacs.org Extensive studies involving the synthesis of analogues with diverse substitutions at the C-7, C-15, and C-25 positions have yielded compounds with a wide range of potencies. nih.govacs.org For instance, introducing an isovalerate group at either the C-7 or C-15 position was found to increase potency. nih.govmdpi.com Conversely, some bulky cyclic substituents at C-15 were found to be suboptimal for activity. nih.gov Modifications at C-6 have also been shown to improve the rate of tubulin polymerization compared to the parent compound, Taccalonolide AJ. nih.gov These systematic modifications have led to the creation of new analogues with sub-nanomolar cellular potency, a desirable characteristic for potential drug candidates. google.commdpi.com

Below is a data table summarizing the antiproliferative activities of selected semisynthetic taccalonolide analogues against HeLa cancer cells.

| Compound | Modificiation from Parent Compound | GI₅₀ (nM) nih.gov | IC₅₀ (nM) nih.gov |

| Taccalonolide AJ | Parent Compound (C-15 OH) | 4.8 | - |

| Analogue 14 | C-6 Modification | 1.2 | - |

| Analogue 18 | C-6 Modification | 3.7 | - |

| Analogue 19 | C-6 Modification | 3.1 | - |

| Analogue 26 | C-7 Isovalerate | - | 2.4 |

| Analogue 27 | C-7 Pivalate | - | 9 |

| Analogue 25 | C-7 Isobutyrate | - | 19 |

GI₅₀ is the concentration that causes a 50% decrease in cell proliferation. IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates higher potency.

Refinement of Functional Pharmacophore and Binding Pocket Modeling

A detailed understanding of how taccalonolides interact with their biological target is essential for the rational design of improved analogues. While early studies suggested that taccalonolides stabilize microtubules via a mechanism independent of direct tubulin binding, subsequent research revealed a more direct and specific interaction. mdpi.comresearchgate.net It is now established that the most potent taccalonolides, particularly those containing a C22-C23 epoxide, act as covalent microtubule stabilizers. mdpi.comresearchgate.net

The mechanism of action was precisely defined by a 2.05 Å resolution crystal structure of a Taccalonolide AJ-tubulin complex. frontiersin.org This structure revealed that the C22-C23 epoxy group of Taccalonolide AJ forms a covalent bond with the aspartate 226 (D226) residue on β-tubulin. frontiersin.orgmdpi.comnih.gov This covalent interaction induces a significant conformational shift in the M-loop of β-tubulin, a region critical for regulating the lateral interactions between tubulin protofilaments, thereby promoting microtubule assembly and stabilization. frontiersin.orgmdpi.com This unique covalent binding mechanism at a site distinct from other microtubule stabilizers like paclitaxel is thought to be responsible for the ability of taccalonolides to circumvent common drug resistance mechanisms. nih.govmdpi.com

Computational modeling and docking experiments have been employed to further refine the functional pharmacophore and characterize the binding pocket. google.comnih.gov These models corroborate the crystallographic data, confirming the crucial role of the C22-C23 epoxide in covalent binding to β-tubulin D226. mdpi.com Modeling has also helped to explain SAR data, for instance, by showing that bulky substituents at the C-1 position can form favorable hydrogen bond interactions with β-tubulin residues. mdpi.com The development and use of fluorescently-tagged taccalonolide probes, such as Flu-tacca-7, have provided powerful tools for visualizing target engagement in cells and further mapping the binding site interactions. google.commdpi.com This combination of X-ray crystallography, molecular modeling, and chemical probe synthesis continues to provide critical insights, enabling the optimization of taccalonolide binding and the design of more effective therapeutic agents. google.comnih.gov

Pharmacological and Preclinical Assessment of Taccalonolide a

In Vivo Pharmacokinetic Characterization

The in vivo behavior of Taccalonolide A and its analogs is a critical area of study, defining their potential as therapeutic agents. Key aspects of their pharmacokinetic profiles have been investigated, including cellular persistence, tissue distribution, and serum half-life.

A remarkable characteristic of taccalonolides is their high degree of cellular persistence. tandfonline.comresearchgate.net Studies have shown that the cellular effects of this compound, such as mitotic arrest and antiproliferative actions, are more persistent and less reversible compared to other microtubule-stabilizing agents like paclitaxel and laulimalide. tandfonline.comencyclopedia.pub This persistence is observed in both short-term proliferation and long-term clonogenic assays, where the effects of this compound remain even after the drug has been washed out. tandfonline.comresearchgate.netbiocrick.com This lasting therapeutic response is a significant advantage and is attributed to the unique way taccalonolides interact with tubulin. encyclopedia.pubmdpi.com

The potent analogs, Taccalonolide AF and AJ, have been shown to form a covalent bond with β-tubulin. aacrjournals.orgnih.govresearchgate.net This irreversible binding explains their ability to remain effective within cells for extended periods and likely contributes to their potent in vivo antitumor effects. aacrjournals.orgnih.gov The covalent interaction prevents the dissociation of the drug from its target, leading to sustained microtubule stabilization. nih.govmdpi.com This high cellular persistence may explain why this compound is more potent in vivo than cellular studies might suggest. tandfonline.comresearchgate.netbiocrick.com

To better understand the pharmacological effects of taccalonolides, fluorescently tagged probes have been developed. These probes, which retain the biological activities of the original compounds, allow for the detection and quantification of taccalonolide uptake and distribution in live cells, tumors, and normal tissues. frontiersin.orgaacrjournals.orgresearchgate.net Studies using these tools have enabled the determination of the rates of taccalonolide uptake and subsequent binding to tubulin within these different biological compartments. aacrjournals.orgresearchgate.net The development of these probes is a crucial step in evaluating the pharmacokinetics of these agents and informing strategies for targeted drug delivery. aacrjournals.org

Pharmacokinetic analyses have been performed on several taccalonolides, revealing key differences in their stability and clearance. For instance, Taccalonolide AF has an elimination half-life of approximately 44 minutes. nih.govchemfaces.comacs.orgnih.gov In contrast, the structurally similar Taccalonolide AJ has a significantly shorter half-life of about 8.1 minutes. nih.govchemfaces.comacs.orgnih.gov This difference in serum half-life has profound implications for their in vivo efficacy. The shorter half-life of Taccalonolide AJ is thought to limit its delivery to tumors when administered systemically, hindering its antitumor potential despite its high potency in vitro. nih.govchemfaces.com

Further studies have shown that both Taccalonolide AF and AJ exhibit low microsomal intrinsic clearance rates and no evidence of serum binding. aacrjournals.org The hydrolysis of the C-15 acetoxy group on Taccalonolide AF can convert it to Taccalonolide AJ, a process observed in aqueous solutions and in serum in vitro. nih.gov This conversion likely contributes to the pharmacokinetic differences observed between the two compounds.

Table 1: Comparative Pharmacokinetics of Taccalonolide Analogs

| Compound | Elimination Half-Life (minutes) | Systemic Antitumor Efficacy | Direct Tumor Efficacy |

|---|---|---|---|

| Taccalonolide AF | 44 nih.govchemfaces.comacs.orgnih.gov | Yes | Yes |

| Taccalonolide AJ | 8.1 nih.govchemfaces.comacs.orgnih.gov | No | Yes chemfaces.com |

The development of fluorescently tagged taccalonolides has enabled the evaluation of their anatomical distribution in vivo. aacrjournals.orgresearchgate.net Understanding where these compounds accumulate in the body is crucial for predicting their potential antitumor efficacy in different tumor locations and for assessing potential off-target effects. aacrjournals.org These distribution studies provide valuable information that can guide the design of future clinical trials and the development of targeted delivery systems to enhance the therapeutic window of taccalonolides. aacrjournals.orgaacrjournals.org

Serum Half-Life Analysis (e.g., Taccalonolide AF)

Preclinical Toxicity Profiles

Preclinical studies have revealed that taccalonolides, including this compound and its more potent analog Taccalonolide AF, exhibit a narrow therapeutic window. encyclopedia.pubmdpi.comaacrjournals.orgmdpi.comresearchgate.net This means that the doses required to achieve a significant antitumor effect are close to the maximum tolerated dose (MTD). For example, a 56 mg/kg dose of this compound, which provided the longest tumor growth delay, was also above the MTD, causing significant weight loss and 20% lethality in a murine model. encyclopedia.pubnih.gov However, a slightly lower dose of 40 mg/kg showed antitumor activity with low toxicity. nih.gov Similarly, while Taccalonolide AF demonstrated potent antitumor effects, including tumor regression at a dose of 2.5 mg/kg, this was accompanied by significant weight loss. encyclopedia.pubnih.govresearchgate.net

In contrast, Taccalonolide AJ, despite its high potency, showed no therapeutic window when administered systemically. encyclopedia.pubmdpi.com Doses that caused significant toxicity and weight loss did not result in measurable antitumor activity. nih.govresearchgate.net However, when injected directly into tumors, Taccalonolide AJ exhibited excellent and persistent antitumor efficacy without systemic toxicity, highlighting the impact of its short serum half-life on its systemic toxicity profile. mdpi.comnih.govchemfaces.com

Efforts to mitigate the systemic toxicity of taccalonolides are ongoing. One promising approach is the development of targeted drug delivery systems, such as attaching an antibody to the taccalonolide, which could reduce the required dose and manage systemic toxicities. encyclopedia.pubmdpi.com Another strategy involves the creation of inclusion complexes, such as with cyclodextrin, which has been shown to reduce the toxicity of Taccalonolide AJ. encyclopedia.pub

Challenges and Future Research Directions for Taccalonolide a

Overcoming Resource and Formulation Limitations

A significant obstacle in the advancement of taccalonolides for clinical use is the limited supply of the natural product and the difficulties in creating effective and safe drug formulations. encyclopedia.pubnih.gov

Resource Scarcity : Taccalonolides are naturally derived from plants of the Tacca genus. mdpi.comontosight.ai The process of purifying these compounds from the roots and rhizomes of plants like Tacca chantrieri is both time-consuming and costly, yielding relatively small amounts of the desired molecules. nih.govwikipedia.org This scarcity makes large-scale studies and potential commercial production challenging. nih.gov While the total chemical synthesis of these complex molecules is not currently a practical solution for large-scale supply due to their intricate structures, partial synthesis from more abundant precursors is being explored as a possibility. nih.govwikipedia.org An alternative strategy that may be necessary for clinical development is the use of plant cell culture technology to produce taccalonolides, similar to the approach successfully used for paclitaxel. nih.gov

Formulation Challenges : The taccalonolides are hydrophobic, meaning they have poor solubility in water. nih.govnih.gov This characteristic presents a significant challenge for developing a formulation that can be safely and effectively administered to patients. nih.gov Early in vivo studies have utilized formulations that are not ideal for human use due to potential toxicity. nih.govwikipedia.org To address this, researchers are exploring methods like encapsulating the drug within carrier molecules, such as microparticles or nanoemulsions, to improve solubility and bioavailability. nih.govresearchgate.net The development of a non-toxic and readily bioavailable formulation is a critical step for the clinical evaluation of taccalonolides. nih.govwikipedia.org For instance, taccalonolide AJ's low water solubility and instability have led to the development of inclusion complexes with hydroxypropyl-β-cyclodextrin to improve its properties for potential therapeutic use. mdpi.com

Advancements in Efficient and Scalable Synthetic Methodologies

The complex, highly oxygenated pentacyclic steroid structure of taccalonolides presents a considerable challenge for chemical synthesis. nih.govacs.org To date, no total synthesis of Taccalonolide A has been reported. nih.gov However, significant progress has been made in the semi-synthesis of potent analogs and the development of synthetic routes to the core taccalonolide skeleton.

Semi-synthesis : Researchers have successfully developed methods to modify naturally occurring taccalonolides to create more potent derivatives. A key example is the epoxidation of the C22-C23 double bond in taccalonolide B to produce taccalonolide AJ, a compound with significantly increased antiproliferative potency. nih.govfrontiersin.org This two-step process involves the hydrolysis of this compound to yield taccalonolide B, followed by an epoxidation reaction. nih.govfrontiersin.org This semi-synthetic approach has been crucial for exploring structure-activity relationships and producing highly active compounds for further study. mdpi.comresearchgate.net

Synthetic Routes to the Core Skeleton : Efforts are underway to develop robust and scalable synthetic routes to the fundamental taccalonolide framework. One notable advancement involves a stereocontrolled annulation of the epoxy lactone moiety onto a trans-androsterone framework. acs.orgnih.gov This strategy features key reactions like a cyclic hydroboration carbonylation to establish the trans-hydrindane DE ring junction, a Claisen rearrangement, and a catalytic Ullmann-type cyclization. acs.orgnih.govacs.org The development of such synthetic methodologies is a critical step towards producing taccalonolides and their analogs in the laboratory, which will facilitate medicinal chemistry efforts and the discovery of new clinical candidates. acs.org

Continued Elucidation of the Precise Mechanism of Action and Binding Site

While it is established that taccalonolides stabilize microtubules, leading to cell cycle arrest and apoptosis, the precise molecular details of their interaction with tubulin have been a subject of evolving research. wikipedia.orgfrontiersin.org

Initially, it was thought that taccalonolides stabilized microtubules through a mechanism that did not involve direct binding to tubulin, distinguishing them from other microtubule stabilizers like paclitaxel. nih.govwikipedia.orgaacrjournals.org However, more recent studies with highly potent taccalonolides, such as AF and AJ, have provided evidence of a direct and covalent interaction with tubulin. mdpi.comresearchgate.netacs.orgresearchgate.netresearchgate.netnih.gov

An X-ray diffraction analysis revealed that taccalonolide AJ covalently binds to the D226 residue of β-tubulin. mdpi.comresearchgate.net This binding is mediated by the C22-C23 epoxide group, which is critical for the high potency of these compounds. mdpi.comresearchgate.net The covalent attachment of taccalonolide AJ to β-tubulin induces a conformational change in the M-loop, which is thought to strengthen the interactions between microtubule protofilaments and lead to profound microtubule stabilization. acs.orgnih.gov

Despite these advances, further research is needed to fully understand the nuances of the taccalonolide-tubulin interaction and how it differs from other microtubule-stabilizing agents. nih.gov The unique kinetic profile of tubulin polymerization induced by taccalonolides AF and AJ suggests a distinct binding mode or a new binding site on tubulin. acs.org Continued investigation into the binding site and the downstream consequences of this covalent interaction will be crucial for the rational design of new and improved taccalonolide-based therapeutics. nih.gov

Potential for Clinical Development as a Novel Anticancer Agent

This compound and its more potent analogs hold significant promise for clinical development as a new class of anticancer agents. encyclopedia.pubmdpi.comontosight.aifrontiersin.orgresearchgate.netnih.gov Their potential is underscored by their unique mechanism of action and their efficacy in preclinical models, including those resistant to existing therapies. encyclopedia.pubfrontiersin.orgresearchgate.net

The ability of taccalonolides to stabilize microtubules, a clinically validated target for cancer therapy, provides a strong rationale for their development. frontiersin.org Although early taccalonolides like A and E showed moderate potency in vitro, they demonstrated potent antitumor activity in vivo. acs.org The discovery and semi-synthesis of newer, highly potent analogs like taccalonolide AJ, which exhibits activity in the low nanomolar range, have further bolstered the therapeutic potential of this class of compounds. acs.org

A major challenge for the clinical development of systemically administered taccalonolides is their narrow therapeutic window, where the doses required for antitumor efficacy can be close to those causing toxicity. encyclopedia.pubmdpi.com However, studies have shown that intratumoral injection of taccalonolides can lead to potent and persistent antitumor effects without systemic toxicity, suggesting that targeted drug delivery strategies could be a viable path forward. mdpi.comresearchgate.netaacrjournals.orgacs.org The development of antibody-drug conjugates or other targeted delivery systems could help to widen the therapeutic window and improve the clinical prospects of taccalonolides. encyclopedia.pubresearchgate.net

Strategic Exploitation of Drug Resistance Circumvention

A key advantage of taccalonolides, and a major driver of their research, is their ability to circumvent clinically relevant mechanisms of drug resistance that limit the effectiveness of other microtubule-stabilizing agents like the taxanes. encyclopedia.pubnih.govmdpi.comfrontiersin.orgresearchgate.netnih.govnih.govnih.gov

This compound and its analogs have demonstrated efficacy against cancer cells that have developed resistance through various mechanisms: